tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate
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Description
“tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate” is a chemical compound with the molecular formula C10H19NO2 . It is also known by other names such as “tert-butyl-3-(allylamino)propanoate” and "β-Alanine, N-2-propen-1-yl-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate” consists of a prop-2-en-1-yl group (an allyl group) attached to an amino group, which is in turn attached to a propanoate group. The propanoate group is esterified with a tert-butyl group .Scientific Research Applications
Chemical Synthesis
The tert-butyl group is often used in chemical transformations . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Biosynthetic Pathways
The tert-butyl group has relevance in nature and its implication in biosynthetic pathways . It plays a crucial role in the synthesis of complex molecules in biological systems .
Biodegradation Pathways
In addition to biosynthesis, the tert-butyl group also plays a role in biodegradation pathways . It can be part of molecules that are broken down by biological systems .
Biocatalytic Processes
The tert-butyl group could potentially be applied in biocatalytic processes . This involves using biological systems or enzymes to carry out chemical reactions .
Protection of Amines, Amino Acids, and Amino Alcohols
Protection of amines, amino acids, and amino alcohol with a tert-butyl group can be conducted under aqueous or anhydrous conditions . This is often done using a base and anhydrous Boc 2 O .
Synthesis of Important Chemicals and Pharmaceuticals
N-protected amino alcohols, such as those protected by a tert-butyl group, are versatile building blocks in organic synthesis . They have many applications in the synthesis of important chemicals and pharmaceuticals .
properties
IUPAC Name |
tert-butyl 3-(prop-2-enylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-5-7-11-8-6-9(12)13-10(2,3)4/h5,11H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBSANWNJSURQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate |
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